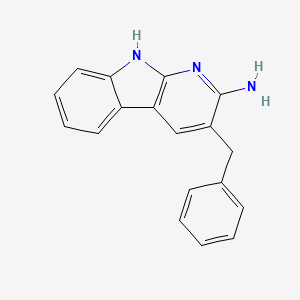
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is a heterocyclic aromatic amine. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The structure of this compound includes a pyridoindole core with an amine group at the second position and a phenylmethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .
Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents under mild conditions to form the indole ring . The reaction conditions for these methods often include the use of strong acids like hydrochloric acid or sulfuric acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to DNA and proteins, leading to the formation of adducts that can interfere with cellular processes . The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in DNA replication and repair, as well as signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-pyrido(2,3-b)indole: Similar structure but lacks the phenylmethyl group.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Similar indole core but with different substituents.
Uniqueness
1H-Pyrido(2,3-b)indol-2-amine, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
79801-93-7 |
|---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-benzyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C18H15N3/c19-17-13(10-12-6-2-1-3-7-12)11-15-14-8-4-5-9-16(14)20-18(15)21-17/h1-9,11H,10H2,(H3,19,20,21) |
InChI Key |
AUQUJWULXAYVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(NC4=CC=CC=C43)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


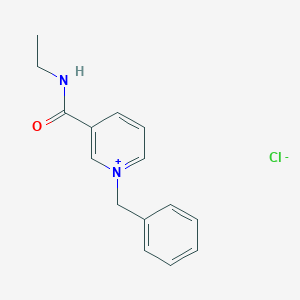
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
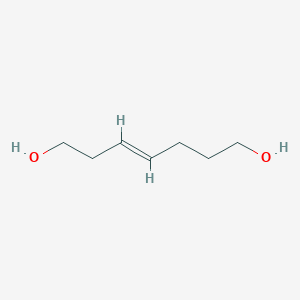
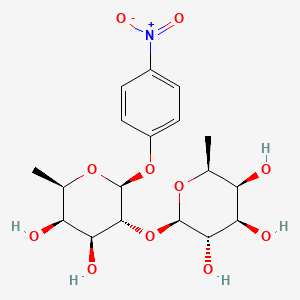
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
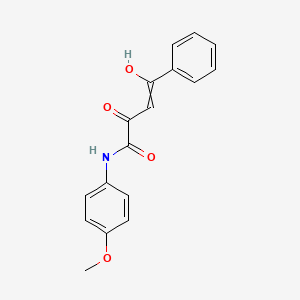
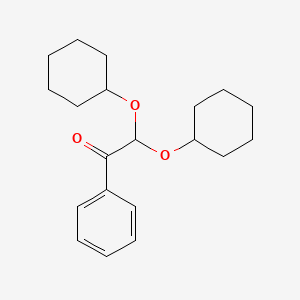
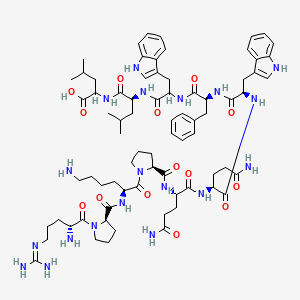
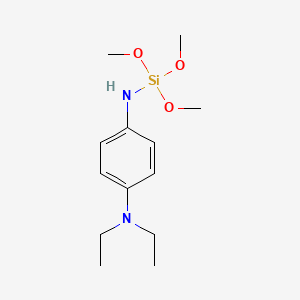
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
